3-amino-4-chloro-1H-pyrazole-5-carboxylic acid
Overview
Description
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group at the 3-position, a chloro group at the 4-position, and a carboxylic acid group at the 5-position of the pyrazole ring.
Mechanism of Action
Mode of Action
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity and interaction with their targets .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid, it is stable under normal temperature and pressure . It should be stored under inert gas (nitrogen or argon) at 2-8°C . These conditions may influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitropyrazole with hydrazine hydrate, followed by reduction and subsequent carboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes nitration, reduction, and carboxylation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3-amino-5-chloro-1H-pyrazole-4-carboxylic acid: Similar structure but different position of the chloro and carboxylic acid groups.
4-amino-3-chloro-1H-pyrazole-5-carboxylic acid: Similar structure but different position of the amino and chloro groups.
Uniqueness
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an amino and a chloro group on the pyrazole ring provides opportunities for diverse chemical modifications and applications .
Properties
IUPAC Name |
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZRQELJATZCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402708 | |
Record name | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351990-69-7 | |
Record name | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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